N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H35N5OS and its molecular weight is 489.68. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Carboxamides as Potential Antipsychotic Agents
Research has explored the synthesis of heterocyclic analogues, including compounds structurally related to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide, as potential antipsychotic agents. These compounds were assessed for their binding affinity to dopamine and serotonin receptors, showing promise in in vitro and in vivo models for antipsychotic activity without significant extrapyramidal side effects, indicating potential for further therapeutic exploration (Norman et al., 1996).
Facile One-Pot Synthesis of Quinazolin-4(3H)-ones
Another study describes a facile one-pot synthesis method for substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, highlighting the chemical versatility and potential of quinazolinone derivatives in various synthetic pathways (Mohebat et al., 2015).
Synthesis of Cyclopropa[b]quinoline Derivatives
The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives demonstrates the innovative application of cyclopropanation processes in creating constrained amino acid derivatives with unique heterocyclic systems. This work opens new avenues for the development of compounds with potentially significant biological activities (Szakonyi et al., 2002).
Development of CGRP Receptor Inhibitor
Research into the development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved the synthesis of a compound structurally related to N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide. This study showcases the compound's synthesis on a multikilogram scale and discusses the economic and stereoselective aspects of its production, contributing valuable insights into the manufacturing processes for pharmaceutical compounds (Cann et al., 2012).
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide involves the reaction of 1-benzylpiperidine with 4-chloro-2-thioxo-1,2-dihydroquinazoline, followed by the reaction of the resulting intermediate with 4-aminomethylcyclohexanecarboxamide.", "Starting Materials": [ "1-benzylpiperidine", "4-chloro-2-thioxo-1,2-dihydroquinazoline", "4-aminomethylcyclohexanecarboxamide", "Sodium hydride", "Dimethylformamide (DMF)", "Chloroform", "Ethyl acetate", "Methanol", "Acetic acid" ], "Reaction": [ "Step 1: 1-benzylpiperidine is reacted with sodium hydride in DMF to form the corresponding sodium salt.", "Step 2: 4-chloro-2-thioxo-1,2-dihydroquinazoline is added to the reaction mixture and stirred at room temperature for several hours to form the intermediate.", "Step 3: The intermediate is then reacted with 4-aminomethylcyclohexanecarboxamide in DMF to form the final product.", "Step 4: The product is purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent.", "Step 5: The purified product is then recrystallized from methanol and acetic acid to obtain the final compound." ] } | |
CAS-Nummer |
689266-04-4 |
Produktname |
N-(1-benzylpiperidin-4-yl)-4-(((2-thioxo-1,2-dihydroquinazolin-4-yl)amino)methyl)cyclohexanecarboxamide |
Molekularformel |
C28H35N5OS |
Molekulargewicht |
489.68 |
IUPAC-Name |
N-(1-benzylpiperidin-4-yl)-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H35N5OS/c34-27(30-23-14-16-33(17-15-23)19-21-6-2-1-3-7-21)22-12-10-20(11-13-22)18-29-26-24-8-4-5-9-25(24)31-28(35)32-26/h1-9,20,22-23H,10-19H2,(H,30,34)(H2,29,31,32,35) |
InChI-Schlüssel |
RCKBSIRIZXIXKO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CNC2=NC(=S)NC3=CC=CC=C32)C(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.